Cas no 19373-79-6 (11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol)

11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol structure
19373-79-6 structure
Product Name:11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol
CAS-nummer:19373-79-6
MF:C18H21NO3
MW:299.364245176315
CID:229219
PubChem ID:11231853
Update Time:2024-03-01

11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-Indolo[7a,1-a]isoquinolin-11-ol,4,5,10,11-tetrahydro-7,8-dimethoxy-, (9bS,11R)-
    • 11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol
    • (+)-Erythravine
    • 1H-Indolo[7a,1-a]isoquinoline,erythrinan-3-ol deriv.
    • Erythravine
    • Erythrinan-3-ol,1,2,6,7-tetradehydro-15,16-dimethoxy-, (3b)- (9CI)
    • 15,16-Dimethoxy-1,2,6,7-tetradehydroerythrinan-3-ol
    • DTXSID80726716
    • SCHEMBL14071720
    • Erythrinan-3-ol, 1,2,6,7-tetradehydro-15,16-dimethoxy-, (3beta)-
    • UNII-HMX9ZLU64X
    • (3alpha)-15,16-Dimethoxy-1,2,6,7-tetradehydroerythrinan-3-ol
    • ERYTHRINAN-3-OL, 1,2,6,7-TETRADEHYDRO-15,16-DIMETHOXY-, (3.BETA.)-
    • HMX9ZLU64X
    • 1H-Indolo(7a,1-a)isoquinoline, erythrinan-3-ol deriv.
    • CHEMBL218381
    • Q5396402
    • 19373-79-6
    • (9bS,11R)-4,5,10,11-Tetrahydro-7,8-dimethoxy-2H-indolo(7a,1-a)isoquinolin-11-ol
    • (2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol
    • DTXSID301027523
    • 11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol
    • Inchi: 1S/C18H21NO3/c1-21-16-9-12-5-7-19-8-6-13-3-4-14(20)11-18(13,19)15(12)10-17(16)22-2/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3
    • InChI-sleutel: JEBFJSHKHYDVNP-UHFFFAOYSA-N
    • LACHT: OC1C=CC2=CCN3CCC4C=C(C(=CC=4C32C1)OC)OC

Berekende eigenschappen

  • Exacte massa: 299.15214353g/mol
  • Monoisotopische massa: 299.15214353g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 2
  • Complexiteit: 503
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 41.9
  • XLogP3: 1.6

11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol Gerelateerde literatuur

Aanbevolen leveranciers
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited